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A comparative guide for researchers on the enhanced stability of the copper(II)-

ethylenediamine complex, underpinned by the chelate effect and supported by quantitative

experimental data.

The stability of metal complexes is a critical parameter in various scientific and industrial

applications, including catalysis, analytical chemistry, and drug development. This guide

provides an objective comparison of the stability of copper(II) complexes formed with two

common nitrogen-donor ligands: ammonia (an ammine ligand) and ethylenediamine (a

bidentate chelating agent). Experimental data unequivocally demonstrates that the

bis(ethylenediamine)copper(II) complex exhibits significantly greater stability than the

tetraamminecopper(II) complex, a phenomenon primarily attributed to the thermodynamic

principle known as the chelate effect.

Quantitative Stability Comparison
The stability of a complex in solution is quantified by its formation constant (K_f), also known as

the stability constant. A larger K_f value indicates a more stable complex. For ease of

comparison, these constants are often expressed in their logarithmic form (log K_f). The table

below summarizes the overall stability constants for the formation of tetraamminecopper(II) and

bis(ethylenediamine)copper(II) complexes from the hydrated copper(II) ion.
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Complex Ion Ligand
Overall Formation
Reaction

Overall Stability
Constant (log β)

Tetraamminecopper(II

)
Ammonia (NH₃)

[Cu(H₂O)₆]²⁺ + 4NH₃

⇌ [Cu(NH₃)₄(H₂O)₂]²⁺

+ 4H₂O

13.1[1]

Bis(ethylenediamine)c

opper(II)
Ethylenediamine (en)

[Cu(H₂O)₆]²⁺ + 2en ⇌

[Cu(en)₂(H₂O)₂]²⁺ +

4H₂O

~18.7 - 20.0[2][3]

The significantly larger log β value for the bis(ethylenediamine)copper(II) complex highlights its

superior thermodynamic stability compared to the tetraamminecopper(II) complex.

The Chelate Effect: A Thermodynamic Driving Force
The enhanced stability of the ethylenediamine complex is a classic example of the chelate

effect.[2][4][5] This effect describes the increased stability of complexes containing multidentate

ligands (chelating agents) compared to complexes with an equivalent number of analogous

monodentate ligands.[2][4] The thermodynamic origin of the chelate effect is primarily entropic.

In the formation of the tetraamminecopper(II) complex, four monodentate ammonia ligands

replace four water molecules. This results in no net change in the number of molecules in the

system.

[Cu(H₂O)₆]²⁺ + 4NH₃ ⇌ [Cu(NH₃)₄(H₂O)₂]²⁺ + 4H₂O

Conversely, in the formation of the bis(ethylenediamine)copper(II) complex, two bidentate

ethylenediamine ligands replace four water molecules. This leads to a net increase in the

number of molecules in the system.

[Cu(H₂O)₆]²⁺ + 2en ⇌ [Cu(en)₂(H₂O)₂]²⁺ + 4H₂O

This increase in the number of independent particles results in a significant increase in the

entropy (ΔS) of the system, making the Gibbs free energy change (ΔG = ΔH - TΔS) for the

reaction more negative and thus, the formation of the chelate complex more favorable.[2][4]
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The enthalpy change (ΔH) for both reactions is similar because the bonds being formed (Cu-N)

and broken (Cu-O) are comparable in energy.[4]

Products

[Cu(H₂O)₆]²⁺

[Cu(NH₃)₄(H₂O)₂]²⁺

+ 4 NH₃

[Cu(en)₂(H₂O)₂]²⁺

+ 2 en

4 NH₃

2 en

4 H₂O

ΔS ≈ 0
(5 particles → 5 particles)

4 H₂O

ΔS > 0
(3 particles → 5 particles)

Click to download full resolution via product page

Caption: Thermodynamic basis of the chelate effect.

Experimental Protocols for Stability Constant
Determination
The stability constants of metal complexes are typically determined using techniques such as

potentiometric (pH) titrations or spectrophotometry.

Potentiometric Titration
This method involves monitoring the pH of a solution containing the metal ion and the ligand as

a standardized acid or base is added.[6][7] The competition between the metal ion and protons

for the ligand causes a change in the titration curve compared to the titration of the free ligand.

From these changes, the formation function (the average number of ligands bound per metal

ion) can be calculated at various free ligand concentrations, and subsequently, the stepwise

and overall stability constants can be determined.[7]
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Key Steps:

Solution Preparation: Prepare solutions of the metal salt (e.g., CuSO₄), the ligand (ammonia

or ethylenediamine), a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known

concentrations. An inert salt (e.g., KNO₃) is often added to maintain a constant ionic

strength.

Calibration: Calibrate the pH meter with standard buffer solutions.

Titration: Titrate a solution containing the metal ion and the protonated ligand with the

standardized base. Record the pH after each addition of the titrant.

Data Analysis: Plot the pH versus the volume of base added. The data is then used in

conjunction with the acid dissociation constants of the ligand to calculate the free ligand

concentration and the formation function at each point in the titration. The stability constants

are then determined by fitting this data to the appropriate equations.[7]

Spectrophotometric Methods
Spectrophotometric techniques, such as the mole-ratio method and Job's method of continuous

variation, can be used to determine the stoichiometry and stability constants of complexes that

exhibit a distinct color change upon formation.[8][9]

Mole-Ratio Method:

Solution Preparation: Prepare a series of solutions with a constant concentration of the metal

ion and varying concentrations of the ligand.

Absorbance Measurement: Measure the absorbance of each solution at the wavelength of

maximum absorbance (λ_max) of the complex.

Data Analysis: Plot the absorbance versus the mole ratio of ligand to metal. The plot will

typically show two linear regions that intersect at a point corresponding to the stoichiometry

of the complex. The stability constant can be calculated from the absorbance data in the

curved region of the plot.

Job's Method of Continuous Variation:
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Solution Preparation: Prepare a series of solutions where the total molar concentration of the

metal ion and the ligand is constant, but their mole fractions are varied.

Absorbance Measurement: Measure the absorbance of each solution at the λ_max of the

complex.

Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The maximum

absorbance will occur at the mole fraction corresponding to the stoichiometry of the most

stable complex formed. The stability constant can be calculated from the absorbance values.

[8]

In conclusion, the bis(ethylenediamine)copper(II) complex is demonstrably more stable than

the tetraamminecopper(II) complex. This enhanced stability is a direct consequence of the

chelate effect, a powerful thermodynamic principle driven by a significant positive entropy

change. The quantitative determination of the stability constants for these and other metal

complexes can be reliably achieved through well-established experimental techniques such as

potentiometric titrations and spectrophotometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. issr.edu.kh [issr.edu.kh]

2. chem.libretexts.org [chem.libretexts.org]

3. Reddit - The heart of the internet [reddit.com]

4. chem.libretexts.org [chem.libretexts.org]

5. tandfonline.com [tandfonline.com]

6. tsijournals.com [tsijournals.com]

7. chem.libretexts.org [chem.libretexts.org]

8. curresweb.com [curresweb.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.curresweb.com/csi/csi/2018/873-883.pdf
https://www.benchchem.com/product/b1238902?utm_src=pdf-custom-synthesis
https://issr.edu.kh/science/Webpage/Lab_Techniques/Edexcel%20Practical%20Chemistry%20-%20Halesowen/Edexcel2009/stability_constants_for_copper_complexes.htm
https://chem.libretexts.org/Courses/Northern_Michigan_University/CH_215%3A_Chemistry_of_the_Elements_Fall_2023/06%3A_Transition_Metals_and_Coordination_Chemistry/6.17%3A_Complex_Ion_Chemistry/6.17.03%3A_Ligand_Exchange_Reactions_(Thermodynamics)
https://www.reddit.com/r/chemhelp/comments/5beguu/why_is_the_cuii_en_complex_so_stable/?rdt=49030
https://chem.libretexts.org/Courses/CSU_Fullerton/Chem_325%3A_Inorganic_Chemistry_(Cooley)/04%3A_Acids_Bases_and_Ions_in_Aqueous_Solution/4.12%3A_The_Chelate_Effect_(and_Macrocycle_Effect)
https://www.tandfonline.com/doi/pdf/10.1080/10610278.2024.2410768
https://www.tsijournals.com/articles/stability-constants-of-cu-ii-ni-ii-and-mn-ii-metal-complexes-with-cetrizine-and-benzoic-acid.pdf
https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Laboratory_Experiments/01%3A_The_Inorganic_Chemistry_of_Biological_Systems/1.01%3A_Investigation_of_Copper(II)_Amino_Acid_Complexes
https://www.curresweb.com/csi/csi/2018/873-883.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. Stoichiometry and Stability Constant Values for Copper (II) Chelates with Ethylene
Diamine in Deep Eutectic Solvents (DES) (Ethaline) Solutions [scirp.org]

To cite this document: BenchChem. [Stability Showdown: Ethylenediamine Outcompetes
Ammine in Copper(II) Complex Formation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1238902#stability-comparison-of-ammine-vs-
ethylenediamine-copper-ii-complexes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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